molecular formula C20H22N4O4 B2548246 N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921467-41-6

N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2548246
CAS RN: 921467-41-6
M. Wt: 382.42
InChI Key: JRWWVQBPWPILRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel heterocyclic compounds derived from pyrimidinone and oxazinone derivatives, aiming at developing new therapeutic agents with anti-inflammatory, analgesic, and antimicrobial activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone derivatives, showing promising COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities

Several studies have explored the anticancer potential of pyrido[2,3-d]pyrimidin derivatives. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition in vitro against a variety of cancer cell lines, highlighting their potential as novel anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Antifolate Activities

Research into pyrimidine derivatives has also extended to antimicrobial and antifolate activities. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, demonstrating good antibacterial and antifungal activities, comparable to established reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, compounds designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase have shown significant potential as antitumor agents, indicating a promising route for the development of new therapeutic strategies against cancer (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Structural Analysis and Design

Crystallographic studies have provided insights into the structural aspects of pyrimidine derivatives, facilitating the design of more potent and selective therapeutic agents. For instance, the crystal structures of specific 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing important conformational characteristics that could inform the design of compounds with enhanced biological activities (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-14-11-22-18-16(17(14)28-3)19(26)24(20(27)23(18)2)12-15(25)21-10-13-8-6-5-7-9-13/h5-9,11H,4,10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWWVQBPWPILRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.